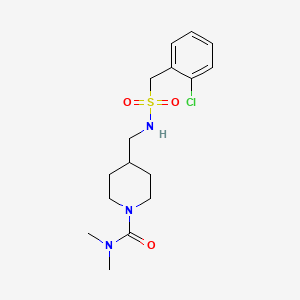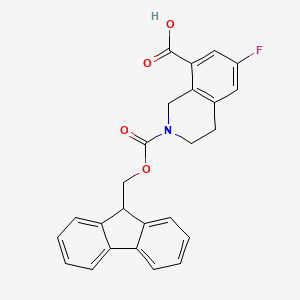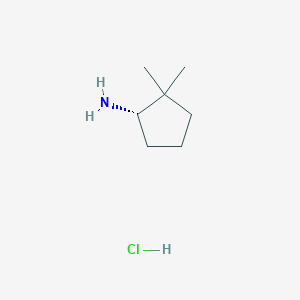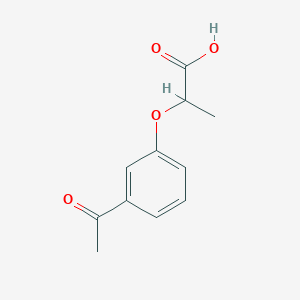
4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains (e.g., single, double, ionic, covalent), and other structural features .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., reactivity, stability) .Applications De Recherche Scientifique
Synthesis and Characterization of Polyamides and Poly(amide-imide)s
Polyamides and poly(amide–imide)s have been synthesized through a nucleophilic displacement reaction, involving a compound structurally related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, showcasing the utility of such compounds in the creation of polymers with high thermal stability and solubility in polar solvents. These polymers are amorphous, excluding certain derivatives, and exhibit no significant weight loss before 400 °C, indicating their potential for high-performance applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Synthesis of Vinylsulfones and Vinylsulfonamides
The development of various vinylsulfones and vinylsulfonamides, through a reported efficient and general protocol, illustrates the adaptability and significance of 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide derivatives in synthetic organic chemistry. These compounds exhibit a wide range of biological activities, mainly as enzyme inhibitors, and are vital in 1,4‑addition and electrocyclization reactions, highlighting their versatility in medicinal and organic chemistry research contexts.
Antiviral and Antibacterial Applications
Compounds structurally related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide have shown promise in the development of antiviral and antibacterial agents. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid exhibited anti-tobacco mosaic virus activity, underscoring the potential of these compounds in creating new therapeutic agents (Chen et al., 2010).
Inhibition of Tyrosine Kinase
Derivatives of 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, have been identified as potent pan-erbB tyrosine kinase inactivators. One such compound, CI-1033, has entered clinical trials, demonstrating the critical role of these derivatives in developing novel cancer therapies (Smaill et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-5-3-4-6-15(14)17/h3-6,13,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPRROCYZPKEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)
![ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2512933.png)



![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)

![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)